GABAB Receptor Affinity Deficit Relative to Baclofen: >500‑Fold Weaker Binding in the Same Radioligand Displacement Assay
In a direct radioligand displacement assay measuring inhibition of [3H]baclofen binding to rat brain membrane GABAB receptors, 4-amino-3-(4-hydroxyphenyl)butanoic acid displays an IC50 greater than 100,000 nM (i.e., essentially no measurable affinity at the highest concentration tested) [1]. By contrast, baclofen itself yields an IC50 of 200 nM under identical assay conditions, reported from the same study [2]. This corresponds to over a 500‑fold reduction in receptor affinity upon replacement of the para‑chloro atom with a para‑hydroxy group.
| Evidence Dimension | GABAB receptor binding affinity (displacement of [3H]baclofen) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Baclofen IC50 = 200 nM |
| Quantified Difference | > 500‑fold weaker |
| Conditions | Rat brain membrane homogenate; [3H]baclofen radioligand; J. Med. Chem. 34:2557–2560 (1991) |
Why This Matters
Any laboratory requiring GABAB receptor stimulation must select baclofen, not the 4‑hydroxy analogue; conversely, a researcher needing a genuinely GABAB‑inert structural control gains a valuable negative‑control tool that is otherwise unavailable within this chemotype.
- [1] BindingDB entry BDBM50007120: 4-Amino-3-(4-hydroxy-phenyl)-butyric acid (CHEMBL315440), IC50 > 1.00E+5 nM for displacement of [3H]baclofen from rat brain GABAB receptor; source: J. Med. Chem. 34:2557–2560 (1991). View Source
- [2] BindingDB entry BDBM24182: Baclofen (CHEMBL701), IC50 = 200 nM for displacement of [3H]baclofen from rat brain GABAB receptor; source: J. Med. Chem. 34:2557–2560 (1991). View Source
